N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide
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Overview
Description
The compound contains several notable functional groups, including a benzothiazole, a tetrahydrobenzothiophene, and a naphthalene linked by amide bonds. Benzothiazoles are heterocyclic compounds with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory . Tetrahydrobenzothiophenes are sulfur-containing cyclic compounds, and naphthalene is a polycyclic aromatic hydrocarbon.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and tetrahydrobenzothiophene rings would contribute to the rigidity of the molecule, while the naphthalene ring could contribute to its aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide bonds and the various ring structures. The benzothiazole ring, in particular, has been shown to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could increase its stability and influence its solubility in various solvents .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole-based compounds, including the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .
Antibacterial Agents
Some N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown variable activity against different strains of Gram-positive and Gram-negative bacteria .
Antimicrobial Drugs
Compounds with a benzothiazole nucleus have been used in the development of antimicrobial drugs . These drugs are used to treat a variety of infections caused by microorganisms.
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activity . They have been investigated for their potential to inhibit the growth of cancer cells.
Anti-Inflammatory Agents
Benzothiazole-based compounds have been studied for their anti-inflammatory properties . These compounds can potentially be used to treat conditions characterized by inflammation.
Antihypertensive Agents
Compounds containing a benzothiazole nucleus have been used in the development of antihypertensive agents . These drugs are used to manage high blood pressure.
Anticonvulsants
Benzothiazole derivatives have been investigated for their anticonvulsant properties . These compounds can potentially be used to prevent or reduce the severity of epileptic seizures.
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling has been used to establish a correlation between the physicochemical properties of benzothiazole-based compounds and their biological activity . This approach can help in the design of new compounds with desired properties.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against various bacterial strains .
Mode of Action
The specific interaction of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been found to exhibit inhibitory effects against various bacterial strains .
Biochemical Pathways
The specific biochemical pathways affected by N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Benzothiazole derivatives have been associated with a range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide The admet calculation of similar benzothiazole derivatives showed a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide Certain benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide The synthesis of similar benzothiazole derivatives was achieved under relatively milder reaction conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2OS2/c29-24(18-12-7-9-16-8-1-2-10-17(16)18)28-26-23(19-11-3-5-14-21(19)30-26)25-27-20-13-4-6-15-22(20)31-25/h1-2,4,6-10,12-13,15H,3,5,11,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZHMXZSHWYFSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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